Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate
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Overview
Description
Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate is a chemical compound belonging to the class of oxazine derivatives. This compound is characterized by its unique structure, which includes a benzo-oxazine ring fused with an acetate group. It is primarily used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst, followed by esterification to yield the desired product . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of acid catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely . The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles like amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazine ring can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site . Additionally, the compound can undergo hydrolysis to release active metabolites that interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate
- Methyl 3,4-dihydro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
- Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetate
Uniqueness
Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate is unique due to its specific substitution pattern on the oxazine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for targeted research applications and the development of novel therapeutic agents.
Properties
IUPAC Name |
methyl 2-(3-oxo-4H-1,4-benzoxazin-7-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-11(14)5-7-2-3-8-9(4-7)16-6-10(13)12-8/h2-4H,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYHLABWUHULLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)NC(=O)CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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